4,4'-Methylenebis(2,6-dimethylphenylcyanate)
Overview
Description
4,4’-Methylenebis(2,6-dimethylphenylcyanate) is a chemical compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 g/mol . It is a cyanate ester monomer, often used in the production of high-performance polymers due to its excellent thermal and mechanical properties . The compound is typically a pale-yellow to yellow-brown solid .
Mechanism of Action
Mode of Action
It is known that this compound is a cyanate ester monomer . Cyanate esters are known for their high thermal stability and are often used in the production of thermosetting polymers .
Action Environment
It is known that this compound is a crystalline solid powder and is soluble in methyl ethyl ketone, acetone, and other prepreg solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(2,6-dimethylphenylcyanate) involves the reaction of 4,4’-Methylenebis(2,6-dimethylphenol) with cyanogen bromide in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of 4,4’-Methylenebis(2,6-dimethylphenylcyanate) follows a similar synthetic route but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing and temperature control ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Methylenebis(2,6-dimethylphenylcyanate) primarily undergoes polymerization reactions. It can react with various nucleophiles, such as amines and alcohols, to form polycyanurate networks .
Common Reagents and Conditions:
Polymerization: Catalysts like metal salts or strong bases are often used to initiate the polymerization process.
Hydrolysis: In the presence of water and a base, the cyanate groups can hydrolyze to form corresponding amides.
Major Products:
Scientific Research Applications
4,4’-Methylenebis(2,6-dimethylphenylcyanate) has several applications in scientific research and industry:
High-Performance Polymers: Used in the production of polycyanurate resins, which are known for their thermal stability and mechanical strength.
Composite Materials: Employed in the aerospace and automotive industries for the manufacture of lightweight, high-strength composite materials.
Adhesives and Coatings: Utilized in the formulation of high-performance adhesives and protective coatings.
Electronic Materials: Applied in the electronics industry for the production of printed circuit boards and other electronic components.
Comparison with Similar Compounds
Bisphenol A Cyanate Ester: Similar in structure but with different substituents on the aromatic rings.
Bisphenol F Cyanate Ester: Another cyanate ester with a different bridging group between the aromatic rings.
Uniqueness: 4,4’-Methylenebis(2,6-dimethylphenylcyanate) is unique due to its specific substituents (methyl groups) on the aromatic rings, which influence its reactivity and the properties of the resulting polymers . This compound offers a balance of thermal stability and mechanical strength, making it suitable for high-performance applications .
Properties
IUPAC Name |
[4-[(4-cyanato-3,5-dimethylphenyl)methyl]-2,6-dimethylphenyl] cyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-5-16(6-13(2)18(12)22-10-20)9-17-7-14(3)19(23-11-21)15(4)8-17/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCRKOQSRHDNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC#N)C)CC2=CC(=C(C(=C2)C)OC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
101657-78-7 | |
Record name | Cyanic acid, C,C′-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101657-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30906460 | |
Record name | Bis(3,5-dimethyl-4-cyanatophenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30906460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
101657-77-6 | |
Record name | C,C′-[Methylenebis(2,6-dimethyl-4,1-phenylene)] dicyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101657-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanic acid, C,C'-(methylenebis(2,6-dimethyl-4,1-phenylene)) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101657776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(3,5-dimethyl-4-cyanatophenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30906460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenebis(2,6-dimethylphenyl cyanate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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